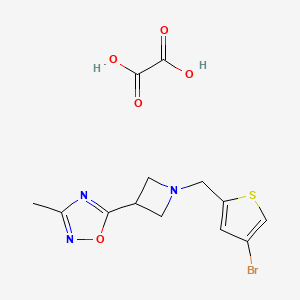![molecular formula C18H18N2O3 B2845550 N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide CAS No. 922026-83-3](/img/structure/B2845550.png)
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as benzoxazepines . These are organic compounds containing a benzene ring fused to an oxazepine. Oxazepine is a seven-membered heterocyclic compound consisting of an oxazepine ring .
Synthesis Analysis
The synthesis of such compounds often involves methods for recyclization of small and medium carbo-, oxa- or azacyclanes, as well as multicomponent heterocyclization reactions to prepare various compounds with azepine scaffolds .Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a seven-membered heterocyclic ring (oxazepine) fused to a benzene ring . The exact structure would depend on the specific positions and orientations of the functional groups.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For example, the oxazepine ring could potentially undergo various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds are often solid at room temperature .Applications De Recherche Scientifique
Antibacterial and Antimicrobial Agents
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide and its derivatives have shown promising results in the field of antibacterial and antimicrobial research. Studies like that of Palkar et al. (2017) have indicated that certain compounds in this category exhibit significant antibacterial activity, especially against strains like Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for their cytotoxic activity, showing effectiveness at non-cytotoxic concentrations (Palkar et al., 2017).
Synthesis and Structural Analysis
The synthesis and structural analysis of this compound related compounds have been a key area of research. Almansour et al. (2016) conducted studies on benzimidazole-tethered oxazepine heterocyclic hybrids, focusing on their molecular structure and charge distributions. These studies provide valuable insights into the physicochemical properties of these compounds (Almansour et al., 2016).
Antiproliferative Effects on Cancer Cells
Research by Kim et al. (2011) on phenylpyrazolodiazepin-7-ones, which are analogs of the aminopyrazole amide scaffold, demonstrated significant antiproliferative activities against melanoma and hematopoietic cell lines. These findings suggest the potential use of such compounds in cancer treatment, specifically targeting Raf kinases and PI3Kα (Kim et al., 2011).
Development of Novel Heterocyclic Compounds
Murata et al. (2021) explored the construction of dibenzo[d,f][1,3]oxazepine derivatives, which are novel compounds of interest due to their biological activity. This study expands the scope of research by introducing new derivatives with potential biological applications (Murata et al., 2021).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of benzimidazole-fused-1,4-oxazepines have been studied, indicating potential applications in NLO technologies. This research, detailed by Almansour et al. (2016), highlights the diverse applications of such compounds beyond their biological activities (Almansour et al., 2016).
Mécanisme D'action
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, similar compounds often have hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Orientations Futures
The future directions for research on this compound could include further structure optimization and in-depth studies as a possible 5-LOX inhibitor . Additionally, there is ongoing interest in the synthesis of seven-membered heterocycles, driven by the desire to expand the methods of organic synthesis, create new libraries of azepines, oxa- and thiazepines, and also reveal previously unknown unique pharmacological properties of these compounds to discover new drugs .
Propriétés
IUPAC Name |
N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-17(9-6-13-4-2-1-3-5-13)20-14-7-8-16-15(12-14)18(22)19-10-11-23-16/h1-5,7-8,12H,6,9-11H2,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMQZZBELWDHHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NC(=O)CCC3=CC=CC=C3)C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

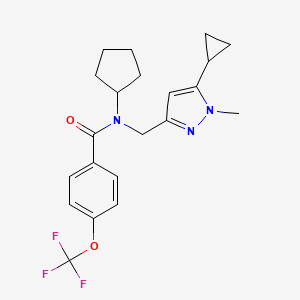
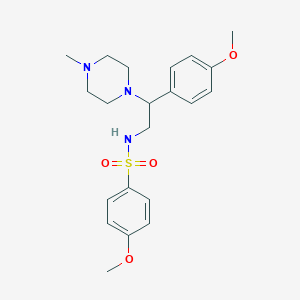
![5-chloro-N-[3-(3-ethoxypropylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-2-methylsulfanylpyrimidine-4-carboxamide](/img/structure/B2845470.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2845473.png)
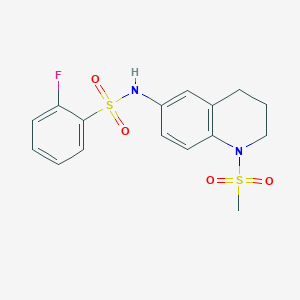

![N-(2-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![2-Fluoro-N-[2-methyl-3-(2-methyl-1,3-dioxolan-2-YL)propyl]pyridine-4-carboxamide](/img/structure/B2845481.png)
![4-{1-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-methylpyrrolidin-3-yl}benzoic acid](/img/structure/B2845482.png)
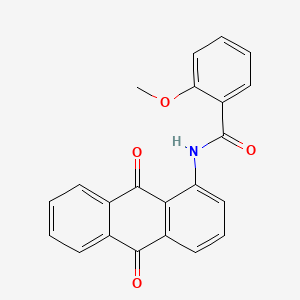

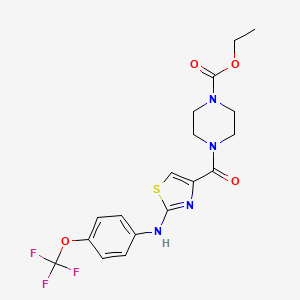
![9-Hydroxy-7-azaspiro[3.5]nonan-6-one](/img/structure/B2845489.png)
